molecular formula C13H16ClF2N3 B12225481 N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine

Cat. No.: B12225481
M. Wt: 287.73 g/mol
InChI Key: ZEENODLGZCRMMO-UHFFFAOYSA-N
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Description

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a pyrazole ring substituted with a 3,5-difluorobenzyl group and an isopropyl group. Its unique structure imparts specific chemical and biological properties, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine typically involves the reaction of 3,5-difluorobenzyl bromide with 1-isopropyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving deregulated protein kinase activity.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3,5-difluorobenzyl)-1-isopropyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C13H16ClF2N3

Molecular Weight

287.73 g/mol

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-1-propan-2-ylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C13H15F2N3.ClH/c1-9(2)18-8-13(7-17-18)16-6-10-3-11(14)5-12(15)4-10;/h3-5,7-9,16H,6H2,1-2H3;1H

InChI Key

ZEENODLGZCRMMO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)NCC2=CC(=CC(=C2)F)F.Cl

Origin of Product

United States

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